molecular formula C14H10N4O7S B11544782 3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione

3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione

Cat. No.: B11544782
M. Wt: 378.32 g/mol
InChI Key: OUSONVOADYQDHY-UHFFFAOYSA-N
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Description

3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both nitro and methoxy functional groups, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps. One common method starts with the diazotization of 2-methoxy-5-nitroaniline, followed by coupling with appropriate intermediates to form the desired benzisothiazole structure . The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid for diazotization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite for diazotization, sulfuric acid for acid-catalyzed reactions, and hydrogen gas for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can yield a variety of derivatives depending on the substituent introduced .

Mechanism of Action

The mechanism of action of 3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to its combination of nitro and methoxy groups within a benzisothiazole framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H10N4O7S

Molecular Weight

378.32 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H10N4O7S/c1-25-12-5-3-8(17(19)20)6-11(12)15-14-10-4-2-9(18(21)22)7-13(10)26(23,24)16-14/h2-7H,1H3,(H,15,16)

InChI Key

OUSONVOADYQDHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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